Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride

CAS No.: 1427378-56-0

Cat. No.: VC2865281

Molecular Formula: C8H15ClN2O3

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427378-56-0 |

|---|---|

| Molecular Formula | C8H15ClN2O3 |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O3.ClH/c1-13-7(11)3-5-10-4-2-6(9)8(10)12;/h6H,2-5,9H2,1H3;1H |

| Standard InChI Key | NBIGMRVGVRLXAB-UHFFFAOYSA-N |

| SMILES | COC(=O)CCN1CCC(C1=O)N.Cl |

| Canonical SMILES | COC(=O)CCN1CCC(C1=O)N.Cl |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride possesses distinct chemical and physical properties that define its behavior in various research and synthetic contexts. The compound has a molecular formula of C8H15ClN2O3 and a molecular weight of 222.67 g/mol in its hydrochloride salt form . In comparison, the free base form of the compound (Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate) has a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol.

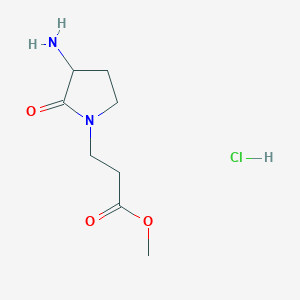

The structural configuration of this compound is characterized by a pyrrolidinone ring system with an amino group at the 3-position. This ring system is connected to a methyl propanoate group via the nitrogen at position 1 of the pyrrolidinone ring. The hydrochloride moiety is formed through the protonation of the primary amine, enhancing both stability and water solubility of the compound.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride:

| Property | Value |

|---|---|

| Chemical Name | Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride |

| CAS Number | 1427378-56-0 |

| Molecular Formula | C8H15ClN2O3 |

| Molecular Weight | 222.67 g/mol |

| MDL Number | MFCD23144094 |

| IUPAC Name | methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5,9H2,1H3 |

| Standard InChIKey | BMYPCLAGSPMBEJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCN1CCC(C1=O)N |

| PubChem Compound ID | 64237477 |

| Typical Commercial Purity | ≥95% |

The compound's structural characteristics, particularly the presence of the amino group and the pyrrolidinone ring, contribute to its potential for hydrogen bonding and reactivity in various chemical transformations .

Synthesis and Manufacturing

Industrial Production

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride is manufactured by specialized chemical companies that focus on producing high-purity compounds for research and pharmaceutical applications. Companies like MolCore specialize in the production of this compound with a standard purity of 95% or higher . The manufacturing processes typically adhere to strict quality control measures, often under ISO-certified quality systems, to ensure consistency and reliability of the final product.

The synthesis of this compound generally involves controlled reaction conditions and purification steps to maintain the structural integrity of both the pyrrolidinone ring and the attached functional groups. While specific synthetic routes are often proprietary to manufacturers, they typically involve the formation of the pyrrolidinone core followed by functionalization and salt formation steps .

Quality Control and Standardization

Quality control for Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride typically includes comprehensive analytical testing to confirm structure, purity, and the absence of significant impurities. Standard analytical methods may include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity

-

High-Performance Liquid Chromatography (HPLC) to assess purity

-

Mass Spectrometry to verify molecular weight and structure

-

Elemental analysis to confirm composition

-

Infrared spectroscopy to verify functional groups

These quality control measures ensure that the compound meets the rigorous standards required for research applications and pharmaceutical intermediate use .

Applications in Research and Industry

Research Applications

In research settings, Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride is primarily used for:

-

Structure-activity relationship studies of pyrrolidinone derivatives

-

Development of novel synthetic methodologies

-

Investigation of reaction mechanisms involving amino-functionalized heterocycles

-

Exploration of peptide-like structures with potential biological activities

The compound's well-defined structure and functional groups make it a useful model compound for various chemical and biochemical investigations .

Current Research Findings

Recent Studies

Current research involving Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride appears to be primarily focused on its use as an intermediate in chemical synthesis rather than on direct applications of the compound itself. The limited information in the available search results suggests that research is ongoing to better understand the compound's chemical properties and potential biological activities.

Similar pyrrolidinone derivatives have been studied for their inhibitory activities against certain enzymes, suggesting a potential direction for future research with this compound. Additionally, the exploration of its interactions with various biological systems—such as specific receptors or signaling pathways—represents an area where further investigation could yield valuable insights.

Analytical Approaches

Modern analytical techniques have been employed to characterize Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride and related compounds, including:

-

Advanced spectroscopic methods for structural determination

-

Computational modeling to predict chemical and physical properties

-

High-throughput screening approaches to identify potential biological activities

-

Synthesis of structural analogs to establish structure-activity relationships

These analytical approaches provide crucial information about the compound's behavior in various chemical and biological contexts, facilitating its effective utilization in research and development scenarios .

Future Research Directions

Collaborative Research Opportunities

The multi-faceted nature of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride presents opportunities for collaborative research across multiple disciplines. Potential collaborative approaches might include:

-

Partnerships between synthetic chemists and biological scientists to explore structure-activity relationships

-

Collaboration with computational chemists to predict properties and potential interactions

-

Work with pharmaceutical researchers to evaluate the compound's utility in drug development pipelines

-

Engagement with material scientists to explore potential applications beyond traditional pharmaceutical uses

Such collaborative efforts could accelerate the discovery of novel applications and enhance our understanding of this compound's properties and potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume